SYK Inhibitory Potency: 1209129-62-3 (IC50 7 nM) Matches Entospletinib-Class Affinity While Bearing a Distinct P2X3 Antagonist Pharmacophore
1209129-62-3 inhibits human recombinant SYK with an IC50 of 7 nM, placing it in the same potency bracket as the clinical-stage, orally bioavailable SYK inhibitor entospletinib (GS-9973; IC50 7.7 nM in cell-free assays) [1][2]. However, 1209129-62-3 achieves this SYK potency via a structurally distinct phenyloxane-carboxamide scaffold rather than the imidazo[1,2-a]pyrazine core of entospletinib, and uniquely co-targets P2X3 (EC50 80 nM), a property absent in entospletinib [3]. The combination of sub-10 nM SYK inhibition with concurrent sub-100 nM P2X3 antagonism represents a dual pharmacological signature not reported for any clinical SYK inhibitor [4].
| Evidence Dimension | SYK enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM (human recombinant SYK, residues 360-635, scintillation counting, 10 min incubation) |
| Comparator Or Baseline | Entospletinib (GS-9973): IC50 = 7.7 nM in cell-free SYK assay; BAY 61-3606: Ki = 7.5 nM, IC50 = 10 nM |
| Quantified Difference | 1209129-62-3 is equipotent to entospletinib (7 nM vs. 7.7 nM); 1.1-fold difference; P2X3 activity is absent in entospletinib |
| Conditions | Human recombinant truncated SYK (360-635 aa), N-terminally biotinylated EPEGDYEEVLE peptide substrate, scintillation counting, 10 min; cell-free biochemical assay |
Why This Matters
For procurement decisions, 1209129-62-3 offers SYK potency comparable to clinical-stage inhibitors but with a differentiated dual-target profile (P2X3 co-antagonism), enabling unique mechanistic studies not achievable with standard SYK tool compounds.
- [1] BindingDB BDBM50400046. IC50 = 7 nM. Inhibition of human recombinant spleen tyrosine kinase (SYK, residues 360-635) using N-terminally biotinylated EPEGDYEEVLE peptide as substrate, after 10 min by scintillation counting. View Source
- [2] Immunomart. Entospletinib (GS-9973). IC50 = 7.7 nM, orally bioavailable, selective Syk inhibitor. Bio-delta.com also reports IC50 7.7 nM in cell-free assay. View Source
- [3] BindingDB BDBM50118219. EC50 = 80 nM. Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM, expressed in Xenopus oocytes. View Source
- [4] MedChemExpress. BAY 61-3606 hydrochloride: Ki = 7.5 nM, IC50 = 10 nM, ATP-competitive, reversible, highly selective Syk inhibitor. View Source
